REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:4][Br:5])[cH:6][cH:7][cH:8][cH:9]1.[C:10]1(=[O:20])[c:11]2[c:12]([cH:16][cH:17][cH:18][cH:19]2)[C:13](=[O:15])[NH:14]1.[K:21].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH2:22]>>[Br:1][c:2]1[c:3]([CH2:4][N:14]2[C:10](=[O:20])[c:11]3[c:12]([cH:16][cH:17][cH:18][cH:19]3)[C:13]2=[O:15])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1Cc1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |